molecular formula C10H12O4 B3050712 Methyl 2-(2-hydroxyethoxy)benzoate CAS No. 28077-23-8

Methyl 2-(2-hydroxyethoxy)benzoate

Cat. No.: B3050712
CAS No.: 28077-23-8
M. Wt: 196.2 g/mol
InChI Key: JOBHEGVWWCJZPO-UHFFFAOYSA-N
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Description

Methyl 2-(2-hydroxyethoxy)benzoate: is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a 2-(2-hydroxyethoxy) group. This compound is known for its applications in various fields, including polymer chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2-hydroxyethoxy)benzoate can be synthesized through the esterification of 2-(2-hydroxyethoxy)benzoic acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-

Properties

IUPAC Name

methyl 2-(2-hydroxyethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBHEGVWWCJZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545539
Record name Methyl 2-(2-hydroxyethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28077-23-8
Record name Methyl 2-(2-hydroxyethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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